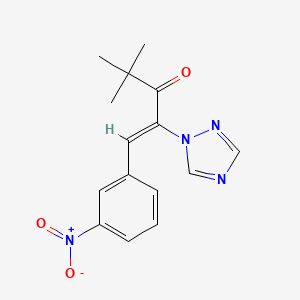
Nexinhib20
Vue d'ensemble
Description
Nexinhib20 est un inhibiteur de petite molécule spécifiquement conçu pour inhiber l'exocytose des neutrophiles. Il cible l'interaction entre la petite GTPase Rab27a et son effecteur JFC1 (protéine semblable à la synaptotagmine 1). Ce composé a montré un potentiel significatif dans la réduction des réponses inflammatoires médiées par les neutrophiles, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans des conditions telles que les lésions de reperfusion ischémique myocardique et d'autres maladies inflammatoires .
Applications De Recherche Scientifique
Nexinhib20 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of neutrophil exocytosis and the role of Rab27a-JFC1 interaction.
Biology: Helps in understanding the cellular processes involved in neutrophil-mediated inflammation and immune responses.
Medicine: Potential therapeutic applications in treating inflammatory diseases, myocardial ischemia-reperfusion injury, and autoimmune disorders.
Industry: Used in the development of anti-inflammatory drugs and as a reference compound in high-throughput screening assays .
Mécanisme D'action
Target of Action
Nexinhib20 primarily targets the small GTPase Rab27a and its effector JFC1 . These are central regulators of neutrophil exocytosis . This compound also interacts with β2 integrins on human neutrophils .
Mode of Action
This compound inhibits the interaction between Rab27a and JFC1 . This results in the inhibition of neutrophil exocytosis . This compound also limits β2 integrin activation, thereby inhibiting neutrophil adhesion . It antagonizes the binding of Rac-1 and GTP, which suppresses Rac-1 activation in leukocytes .
Biochemical Pathways
This compound affects the integrin inside-out activation signaling pathway . In this pathway, Rac-1 is an upstream signaling molecule of intracellular Ca2+ flux . By inhibiting Rac-1 activation, this compound suppresses intracellular calcium flux and β2 integrin activation after IL-8 stimulation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice . After intraperitoneal injection, this compound was found to be quickly degraded within 2 hours, which is during the acute inflammation phase .
Result of Action
This compound selectively inhibits neutrophil exocytosis without significantly affecting other important innate immune responses, including phagocytosis . It suppresses the extracellular production of superoxide anion and prevents the expression of cytochrome b558 in the plasma membrane . This compound also inhibits the up-regulation of activation signature molecules, including the adhesion molecules CD11b and CD66b .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a mouse model of endotoxin-induced systemic inflammation, this compound administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size . This suggests that the timing of this compound administration in relation to the onset of inflammation can influence its efficacy.
Analyse Biochimique
Biochemical Properties
Nexinhib20 plays a crucial role in biochemical reactions by inhibiting the interaction between Rab27a and JFC1, which are essential for neutrophil exocytosis . This inhibition is highly selective, with this compound showing no significant effect on other innate immune responses such as phagocytosis . The compound also suppresses the extracellular production of superoxide anion and the expression of cytochrome b on the plasma membrane . Additionally, this compound inhibits the upregulation of adhesion molecules CD11b and CD66b .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neutrophils, it inhibits exocytosis and adhesion by limiting β2 integrin activation . This inhibition reduces the recruitment of neutrophils to inflammatory sites, thereby preventing inflammatory injuries such as myocardial ischemia-reperfusion injury . This compound also suppresses intracellular calcium flux and β2 integrin activation after interleukin 8 stimulation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the inflammatory response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits the binding of Rab27a to JFC1, which is crucial for neutrophil exocytosis . By antagonizing the Rac-1–Guanosine 5′-Triphosphate interaction, this compound limits β2 integrin activation and neutrophil adhesion . This inhibition prevents the upregulation of adhesion molecules and reduces the production of reactive oxygen species, thereby mitigating the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting neutrophil exocytosis and adhesion . Long-term studies have demonstrated that this compound maintains its inhibitory effects on neutrophil functions, with no significant degradation observed . These findings suggest that this compound can provide prolonged therapeutic benefits in inflammatory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits neutrophil exocytosis and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on other cellular functions . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to neutrophil exocytosis. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and the expression of adhesion molecules . By inhibiting these pathways, this compound reduces the inflammatory response and prevents tissue damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound accumulates in neutrophils, where it exerts its inhibitory effects on exocytosis and adhesion . This targeted distribution enhances the therapeutic potential of this compound in inflammatory conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments within neutrophils, where it inhibits exocytosis and adhesion . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of neutrophil functions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Nexinhib20, chimiquement connu sous le nom de 4,4-diméthyl-1-(3-nitrophényl)-2-(1H-1,2,4-triazol-1-yl)-1-pentène-3-one, est synthétisé par un processus en plusieurs étapes. La synthèse implique les étapes clés suivantes :
Formation du cycle triazole : Cette étape implique la réaction de précurseurs appropriés dans des conditions contrôlées pour former le cycle triazole.
Fixation du groupe nitrophényle : Le groupe nitrophényle est introduit par une réaction de substitution.
Formation de la structure pentenone : La dernière étape implique la formation de la structure pentenone par une série de réactions de condensation
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réacteurs à haut débit, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification telles que la chromatographie liquide haute performance pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : Nexinhib20 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes nitrophényle et triazole. Il peut également participer à des réactions de réduction dans des conditions spécifiques.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants incluent les composés halogénés et les bases. Les conditions impliquent généralement des températures modérées et des solvants tels que le diméthylsulfoxyde.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou le gaz hydrogène en présence d'un catalyseur sont utilisés dans des conditions contrôlées
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitrophényle peut produire des dérivés d'aniline .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier les mécanismes de l'exocytose des neutrophiles et le rôle de l'interaction Rab27a-JFC1.
Biologie : Aide à comprendre les processus cellulaires impliqués dans l'inflammation et les réponses immunitaires médiées par les neutrophiles.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, des lésions de reperfusion ischémique myocardique et des maladies auto-immunes.
Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et comme composé de référence dans les essais de criblage à haut débit .
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'interaction entre Rab27a et JFC1. Cette inhibition empêche l'exocytose des granules azurophiles dans les neutrophiles, réduisant ainsi la libération de médiateurs inflammatoires. Le composé supprime également l'activation de Rac-1, une petite GTPase impliquée dans le flux calcique intracellulaire et l'activation de l'intégrine β2. Ce double mécanisme d'action fait de this compound un inhibiteur puissant de l'adhésion et de l'exocytose des neutrophiles .
Comparaison Avec Des Composés Similaires
Nexinhib20 fait partie d'une classe de composés connus sous le nom d'inhibiteurs de l'exocytose des neutrophiles (Nexinhibs). Des composés similaires incluent :
Nexinhib4 : Un autre inhibiteur de l'interaction Rab27a-JFC1 ayant des propriétés anti-inflammatoires similaires.
Nexinhib5 : Cible la même voie, mais avec des profils de puissance et de sélectivité différents.
Unicité : this compound est unique en raison de son double mécanisme d'action, ciblant à la fois l'adhésion et l'exocytose des neutrophiles. Ceci le rend plus efficace dans la réduction des réponses inflammatoires par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOIYNNOFGGES-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


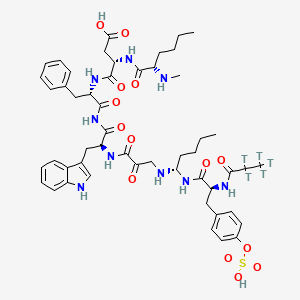
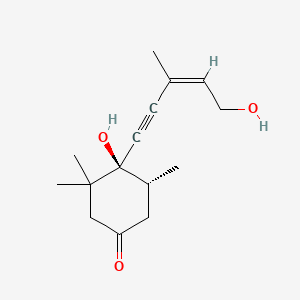
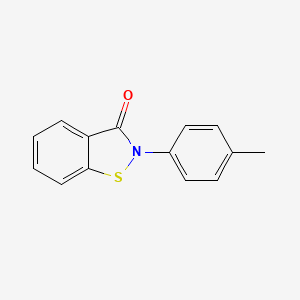
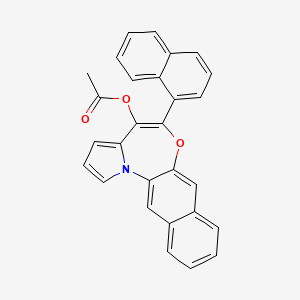

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
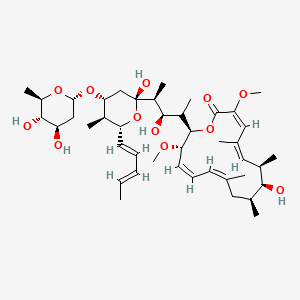
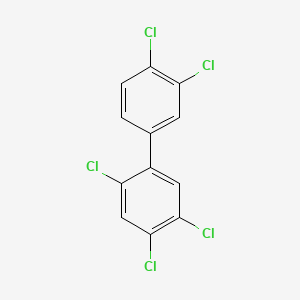
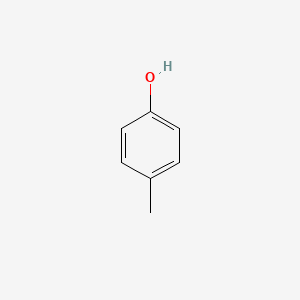
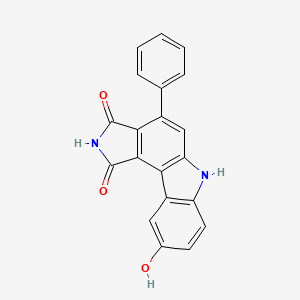
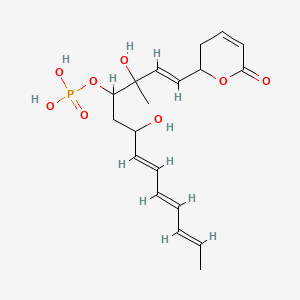
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
